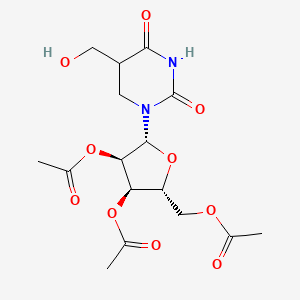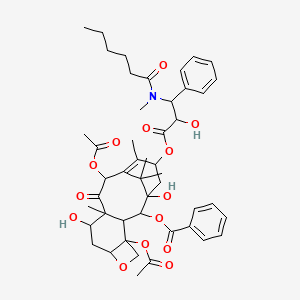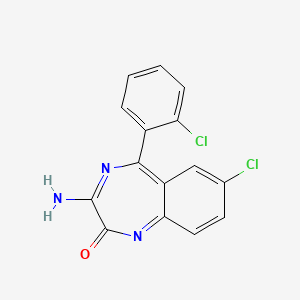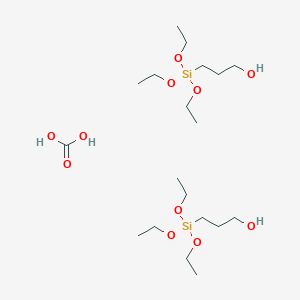
5-(Hydroxymethyl)-2',3',5'-triacetateuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(ヒドロキシメチル)-2’,3’,5’-トリアセチルウリジンは、ヌクレオシド類似体と呼ばれる化合物のクラスに属する化学化合物です。RNAの構成要素であるウリジンと構造的に関連しています。この化合物は、リボース糖の5位にヒドロキシメチル基、2’, 3’, 5’位にアセチル基を特徴としています。この修飾は、その安定性を高め、生物活性を変化させ、さまざまな科学分野で注目されています。
準備方法
合成経路と反応条件
5-(ヒドロキシメチル)-2’,3’,5’-トリアセチルウリジンの合成は、一般的に、ウリジンのヒドロキシル基の保護、それに続く選択的官能基化を伴います。一般的な方法の1つは次のとおりです。
ヒドロキシル基の保護: ウリジンのヒドロキシル基は、アセチル基を使用して保護され、トリアセチルウリジンが形成されます。
ヒドロキシメチル基の導入: 保護されたウリジンは、次にヒドロキシメチル化反応、多くの場合、ホルマリンと水酸化ナトリウムなどの塩基を使用して処理されます。
脱保護: 最後のステップは、保護基を除去して、目的の化合物を得ることです。
工業的生産方法
5-(ヒドロキシメチル)-2’,3’,5’-トリアセチルウリジンの工業的生産は、同様の合成経路に従いますが、より大規模です。プロセスは、収率と純度を最適化するために最適化され、多くの場合、次のようなことが含まれます。
バッチ反応器: 制御された反応条件のため。
クロマトグラフィー精製: 最終生成物の高純度を確保するため。
品質管理: 工業規格を満たすための厳格なテスト。
化学反応の分析
反応の種類
5-(ヒドロキシメチル)-2’,3’,5’-トリアセチルウリジンは、次のようなさまざまな化学反応を受けます。
酸化: ヒドロキシメチル基は、カルボキシル基を形成するように酸化できます。
還元: この化合物は、異なる官能基を持つ誘導体を形成するために還元できます。
置換: アセチル基は、他の保護基または官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アセチル基は、無水酢酸などの試薬やその他のアシル化剤を使用して置換できます。
主な生成物
酸化: カルボキシル化誘導体を生成します。
還元: ヒドロキシル化またはアルキル化誘導体を生成します。
置換: さまざまなアシル化または官能基化されたヌクレオシド類似体を生成します。
科学研究の応用
5-(ヒドロキシメチル)-2’,3’,5’-トリアセチルウリジンは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: RNA関連プロセスにおける役割と生化学的ツールとしての可能性について研究されています。
医学: 抗ウイルスおよび抗がん特性について調査されています。
産業: 医薬品用のヌクレオシド類似体の生産に使用されています。
科学的研究の応用
5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA-related processes and potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside analogs for pharmaceuticals.
作用機序
5-(ヒドロキシメチル)-2’,3’,5’-トリアセチルウリジンの作用機序は、RNAへの取り込みを伴い、そこで正常なRNA機能を妨げることがあります。ヒドロキシメチル基は、追加の水素結合を形成することができ、RNAの構造と機能を変化させます。これにより、ウイルス複製が阻害されたり、癌細胞のアポトーシスが誘導されたりする可能性があります。
類似の化合物との比較
類似の化合物
5-ヒドロキシメチルフルフラール: ヒドロキシメチル基を持つ関連化合物ですが、構造的特徴が異なります。
トリアセチルウリジン: 構造が似ていますが、ヒドロキシメチル基がありません。
5-メチルウリジン: ヒドロキシメチル基の代わりにメチル基が含まれています。
独自性
5-(ヒドロキシメチル)-2’,3’,5’-トリアセチルウリジンは、ヒドロキシメチル基とアセチル基の特定の組み合わせにより、独自です。これは、異なる化学的および生物学的特性を付与します。RNA機能を妨げる能力により、抗ウイルスおよび抗がん研究における貴重な化合物となっています。
類似化合物との比較
Similar Compounds
5-Hydroxymethylfurfural: A related compound with a hydroxymethyl group but different structural features.
Triacetyluridine: Similar in structure but lacks the hydroxymethyl group.
5-Methyluridine: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine is unique due to its specific combination of hydroxymethyl and acetyl groups, which confer distinct chemical and biological properties. Its ability to interfere with RNA function makes it a valuable compound in antiviral and anticancer research.
特性
分子式 |
C16H22N2O10 |
|---|---|
分子量 |
402.35 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22N2O10/c1-7(20)25-6-11-12(26-8(2)21)13(27-9(3)22)15(28-11)18-4-10(5-19)14(23)17-16(18)24/h10-13,15,19H,4-6H2,1-3H3,(H,17,23,24)/t10?,11-,12-,13-,15-/m1/s1 |
InChIキー |
BCEJZQMTKBIRTO-JPHAVLJQSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CC(C(=O)NC2=O)CO)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2CC(C(=O)NC2=O)CO)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide](/img/structure/B12325199.png)
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)






![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
